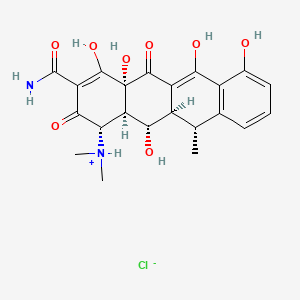

6-Desoxy-5-hydroxytetracycline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de Clorhidrato de 6-Desoxi-5-hidroxitetraciclina implica la reducción de 6-metilen-5-hidroxitetraciclina utilizando cobalto carbonilo y trifenilfosfina . Los métodos de producción industrial suelen implicar el uso de oxitetraciclina como material de partida, que se somete a varias transformaciones químicas para obtener el producto final .

Análisis De Reacciones Químicas

El Clorhidrato de 6-Desoxi-5-hidroxitetraciclina se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El Clorhidrato de 6-Desoxi-5-hidroxitetraciclina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en diversas reacciones y estudios químicos.

Biología: Se utiliza para estudiar los efectos de los antibióticos sobre el crecimiento bacteriano y la síntesis de proteínas.

Medicina: Se utiliza para tratar infecciones bacterianas, acné y malaria.

Industria: Se utiliza en la producción de productos farmacéuticos y como conservante en ciertos productos.

Mecanismo De Acción

El mecanismo de acción del Clorhidrato de 6-Desoxi-5-hidroxitetraciclina implica la unión a las subunidades ribosómicas 30S y potencialmente 50S de las bacterias. Esta unión interrumpe la unión de aminoacil-tRNA al complejo mRNA-ribosoma, inhibiendo eficazmente la síntesis de proteínas bacterianas y deteniendo el crecimiento y la replicación . Además, sirve como inhibidor de las metaloproteinasas de la matriz, preservando la integridad del colágeno y apoyando la reparación de tejidos .

Comparación Con Compuestos Similares

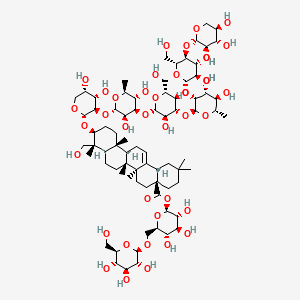

El Clorhidrato de 6-Desoxi-5-hidroxitetraciclina se compara con otros antibióticos tetraciclinas, como:

Oxitetraciclina: El compuesto principal del que se deriva.

Minociclina: Otra tetraciclina de segunda generación con propiedades antibacterianas similares pero diferente farmacocinética.

Tetraciclina: Una tetraciclina de primera generación con mayor toxicidad en comparación con los compuestos de segunda generación.

La singularidad del Clorhidrato de 6-Desoxi-5-hidroxitetraciclina radica en su actividad de amplio espectro, menor toxicidad y propiedades adicionales como la inhibición de las metaloproteinasas de la matriz .

Propiedades

Fórmula molecular |

C22H25ClN2O8 |

|---|---|

Peso molecular |

480.9 g/mol |

Nombre IUPAC |

[(1S,4aR,11R,11aR,12S,12aR)-3-carbamoyl-4,4a,6,7,12-pentahydroxy-11-methyl-2,5-dioxo-11,11a,12,12a-tetrahydro-1H-tetracen-1-yl]-dimethylazanium;chloride |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 |

Clave InChI |

PTNZGHXUZDHMIQ-CVHRZJFOSA-N |

SMILES isomérico |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |

SMILES canónico |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)[NH+](C)C)O.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)

![1-[Carboxy(methyl)amino]pyrrolidine-2,5-dione](/img/structure/B12443317.png)

![3-amino-4-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12443327.png)

![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12443338.png)

![N-[3-(4-chlorophenyl)-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B12443362.png)

![2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate](/img/structure/B12443384.png)